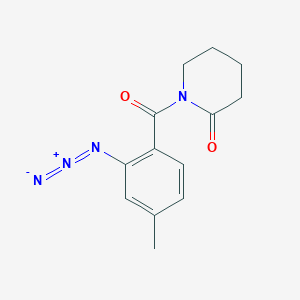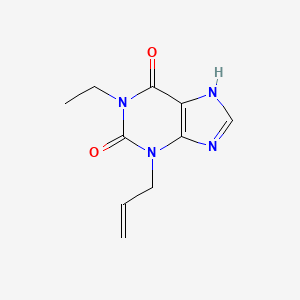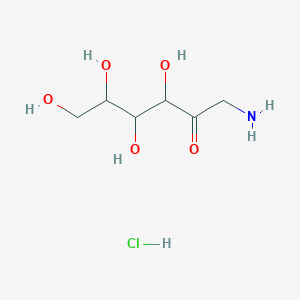![molecular formula C19H24N2O B12523867 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide CAS No. 651768-02-4](/img/structure/B12523867.png)
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide is an organic compound characterized by its unique structure, which includes a heptanamide backbone with a phenyl group and a di(prop-2-yn-1-yl)amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide typically involves the reaction of N-phenylheptanamide with di(prop-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the di(prop-2-yn-1-yl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with different functional groups replacing the di(prop-2-yn-1-yl)amino group.
Applications De Recherche Scientifique
7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(prop-2-yn-1-yl)-N-phenylheptanamide
- N-(penta-2,4-diyn-1-yl)-N-phenylheptanamide
- N-(prop-2-yn-1-yl)adamantan-1-amine
Comparison: 7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide is unique due to the presence of two prop-2-yn-1-yl groups attached to the amino nitrogen, which can influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from similar compounds, which may have different substituents or fewer alkyne groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
651768-02-4 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
7-[bis(prop-2-ynyl)amino]-N-phenylheptanamide |
InChI |
InChI=1S/C19H24N2O/c1-3-15-21(16-4-2)17-11-6-5-10-14-19(22)20-18-12-8-7-9-13-18/h1-2,7-9,12-13H,5-6,10-11,14-17H2,(H,20,22) |
Clé InChI |
RTSGYUACGYJACV-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CCCCCCC(=O)NC1=CC=CC=C1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)

![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)

![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)


![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)



